molecular formula C15H20N4OS2 B269992 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

カタログ番号 B269992
分子量: 336.5 g/mol
InChIキー: JGQYLBIQRXXBQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

作用機序

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by regulating various downstream signaling molecules, including PLCγ2, AKT, and NF-κB. Inhibition of BTK by TAK-659 leads to the suppression of these signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for various B-cell malignancies. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, the limitations of TAK-659 include its relatively short half-life and limited solubility, which may impact its pharmacokinetic and pharmacodynamic properties in vivo.

将来の方向性

Despite the promising preclinical data, more research is needed to evaluate the efficacy and safety of TAK-659 in clinical trials. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TAK-659 to enhance its clinical efficacy. Additionally, the potential synergistic effects of TAK-659 with other anti-cancer agents should be further explored. Finally, the role of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be investigated.

合成法

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of 4-tert-butyl-2-aminothiazole. This is followed by the reaction of the thiazole with 4,6-dimethyl-2-chloropyrimidine to form the key intermediate, which is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to yield TAK-659. The final product is obtained through purification and isolation procedures.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

特性

製品名

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

分子式

C15H20N4OS2

分子量

336.5 g/mol

IUPAC名

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H20N4OS2/c1-9-6-10(2)17-13(16-9)22-8-12(20)19-14-18-11(7-21-14)15(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,20)

InChIキー

JGQYLBIQRXXBQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

正規SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。